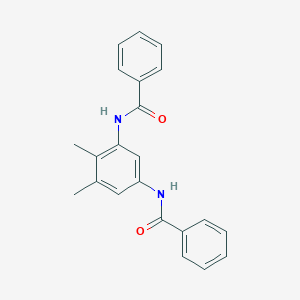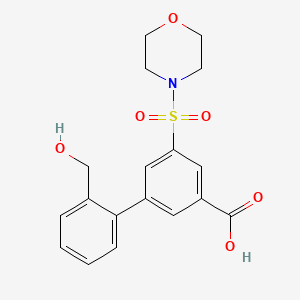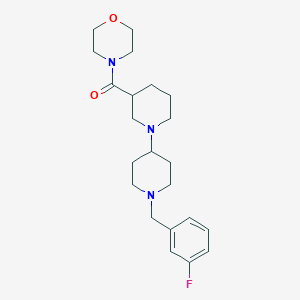![molecular formula C13H14ClN3O B5307091 N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
作用机制
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. It binds to the receptor and blocks the effects of cannabinoids such as THC, which is the primary psychoactive component of cannabis. By blocking the CB1 receptor, this compound modulates the activity of the endocannabinoid system, which can have a wide range of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as an anti-obesity agent. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, this compound has been shown to have potential as an anti-addictive agent, reducing the rewarding effects of drugs such as cocaine and nicotine.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for the CB1 receptor. This allows researchers to study the effects of the endocannabinoid system without interference from exogenous cannabinoids. Additionally, this compound has a well-established synthesis method and has been extensively studied, making it a reliable research tool.
One limitation of this compound is its potential for off-target effects. While it is highly selective for the CB1 receptor, it may still interact with other receptors or enzymes in the body, leading to unintended effects. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential as an anti-obesity agent. Further studies are needed to determine the optimal dosage and administration method for this application. Another area of interest is its potential as an anti-addictive agent. Studies are needed to determine the mechanisms underlying its effects on drug reward and addiction.
Conclusion
In conclusion, this compound is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential therapeutic applications. It is primarily used as a research tool to investigate the endocannabinoid system and has been shown to have a wide range of biochemical and physiological effects. While it has several advantages as a research tool, it also has limitations that must be taken into account. Further research is needed to fully understand the potential applications of this compound.
合成方法
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is synthesized by reacting 1-methyl-1H-pyrazole-5-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product. The synthesis method is well-established and has been reported in several scientific publications.
科学研究应用
N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It is primarily used as a research tool to investigate the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, appetite, and mood. This compound is used to block the effects of cannabinoids on the CB1 receptor, which allows researchers to study the physiological effects of the endocannabinoid system without interference from exogenous cannabinoids.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17-12(7-9-16-17)13(18)15-8-6-10-2-4-11(14)5-3-10/h2-5,7,9H,6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKZDDOHNOZXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5307013.png)
![N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5307014.png)
![6-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3-amine](/img/structure/B5307022.png)

![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)
![N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5307051.png)
amine hydrochloride](/img/structure/B5307057.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5307075.png)
![benzyl 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoate](/img/structure/B5307099.png)

![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5307112.png)
![8-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5307115.png)
![1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one](/img/structure/B5307118.png)